molecular formula C5H7N7 B15128353 5-(Azidomethyl)pyrimidine-2,4-diamine

5-(Azidomethyl)pyrimidine-2,4-diamine

Cat. No.: B15128353
M. Wt: 165.16 g/mol
InChI Key: PPAKLZRHXFYJNY-UHFFFAOYSA-N
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Description

5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2. This compound is widely used in scientific experiments due to its diverse chemical and biological properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 5-aminomethylpyrimidine-2,4-diamine followed by azidation using sodium azide as a precursor of the azide ion . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the azide group.

Industrial Production Methods

Industrial production methods for 5-(azidomethyl)pyrimidine-2,4-diamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety measures to handle the azide group, which can be highly reactive and potentially explosive.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium Azide:

    Copper Catalysts: Often used in click chemistry for azide-alkyne cycloaddition reactions.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

    Triazoles: Formed from the cycloaddition of the azido group with alkynes.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-(Azidomethyl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in bioorthogonal labeling and functionalization of nucleic acids.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes. This property makes it useful for labeling and tracking molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Aminomethylpyrimidine-2,4-diamine: Precursor in the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine.

    5-Bromo-2’-deoxyuridine: Another azide-modified nucleoside used in bioorthogonal labeling.

Uniqueness

This compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable tool in various scientific research applications, including the synthesis of complex molecules and bioorthogonal labeling.

Properties

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

5-(azidomethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11)

InChI Key

PPAKLZRHXFYJNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-]

Origin of Product

United States

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